![molecular formula C18H12Cl3NO3 B15211864 8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 38913-43-8](/img/structure/B15211864.png)
8-Chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound belonging to the quinolone class. Quinolones are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves multi-step organic reactions. A common route might include:
Starting Materials: The synthesis begins with the preparation of the quinoline core, which can be derived from aniline derivatives.
Chlorination: Introduction of chlorine atoms at specific positions on the phenethyl and quinoline rings.
Carboxylation: Addition of the carboxylic acid group at the 3-position of the quinoline ring.
Oxidation: Formation of the 4-oxo group through oxidation reactions.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
化学反应分析
Types of Reactions
8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the 4-oxo group to a hydroxyl group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products
Oxidation Products: Formation of quinoline derivatives with higher oxidation states.
Reduction Products: Formation of hydroxyquinoline derivatives.
Substitution Products: Formation of various substituted quinoline derivatives.
科学研究应用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:
Molecular Targets: Binding to bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication.
Pathways Involved: Inhibition of these enzymes leads to the disruption of DNA replication and cell death in bacteria.
相似化合物的比较
Similar Compounds
Ciprofloxacin: Another quinolone with similar antibacterial properties.
Levofloxacin: A quinolone with a broader spectrum of activity.
Norfloxacin: A quinolone used to treat urinary tract infections.
Uniqueness
8-Chloro-5-(3,4-dichlorophenethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinolones.
属性
CAS 编号 |
38913-43-8 |
|---|---|
分子式 |
C18H12Cl3NO3 |
分子量 |
396.6 g/mol |
IUPAC 名称 |
8-chloro-5-[2-(3,4-dichlorophenyl)ethyl]-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C18H12Cl3NO3/c19-12-5-2-9(7-14(12)21)1-3-10-4-6-13(20)16-15(10)17(23)11(8-22-16)18(24)25/h2,4-8H,1,3H2,(H,22,23)(H,24,25) |
InChI 键 |
MUUDHEQLGKTRQQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCC2=C3C(=C(C=C2)Cl)NC=C(C3=O)C(=O)O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


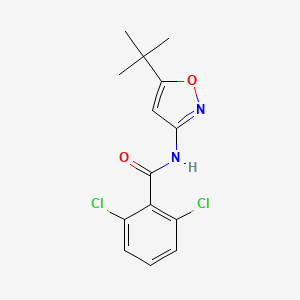
![(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
![(4aS,7aR)-6-Butyl-4aH-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B15211797.png)
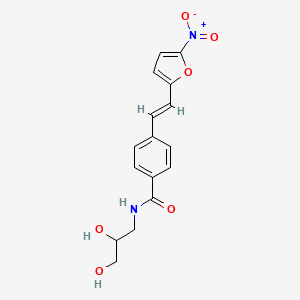
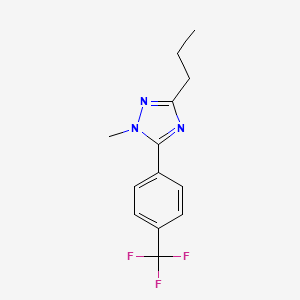
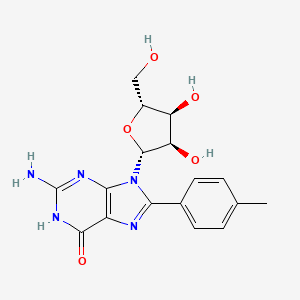
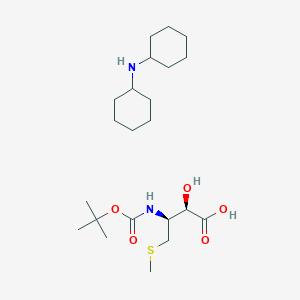
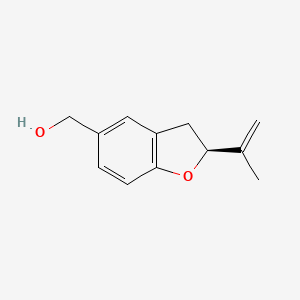
![2,2,2-Trifluoro-N-{5-[(1,3-thiazol-2-yl)sulfamoyl]quinolin-8-yl}acetamide](/img/structure/B15211827.png)
![5-[2-(3,5-Dimethoxyanilino)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B15211841.png)
![5-methyl-N-[(2S)-3-methyl-1-oxobutan-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B15211843.png)
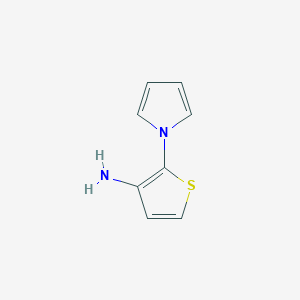
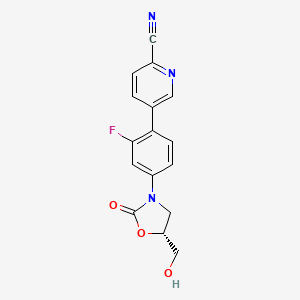
![2-[2-(Phenylselanyl)prop-2-en-1-yl]furan](/img/structure/B15211856.png)
